1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine
Description
Chemical Structure: The compound, also known as (3,5-dinitrophenyl)[4-(diphenylmethyl)-1-piperazinyl]methanone (CAS 328931-55-1), features a piperazine core substituted with a 3,5-dinitrobenzoyl group at the N1 position and a diphenylmethyl (benzhydryl) group at the N4 position. Its molecular formula is C₂₄H₂₂N₄O₅ (MW: 446.463 g/mol) .
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c29-24(20-15-21(27(30)31)17-22(16-20)28(32)33)26-13-11-25(12-14-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCUCAXCCPCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Condensation
This approach, exemplified by the synthesis of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate 3,5-dinitrobenzoic acid in methanol and N,N-dimethylformamide (DMF). For the target compound, the protocol would involve:
- Dissolving 3,5-dinitrobenzoic acid in methanol with EDC and HOBt.
- Adding 4-(diphenylmethyl)piperazine dissolved in DMF.
- Stirring at ambient temperature for 12–24 hours.
- Quenching with aqueous HCl, extracting with ethyl acetate, and recrystallizing from methanol-ethyl acetate.
The steric bulk of the diphenylmethyl group may necessitate extended reaction times compared to smaller substituents (e.g., methoxy or methyl groups), as evidenced by slower acylation kinetics in hindered piperazines.
Schotten-Baumann Acylation
An alternative route utilizes 3,5-dinitrobenzoyl chloride, as demonstrated in the synthesis of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine. Key steps include:
- Adding 4-(diphenylmethyl)piperazine dropwise to a cooled (0°C) solution of 3,5-dinitrobenzoyl chloride in dichloromethane.
- Neutralizing with aqueous sodium carbonate.
- Extracting with dichloromethane, drying over MgSO₄, and concentrating.
- Purifying via recrystallization (hexanes or ethyl acetate/hexanes).
This method avoids coupling agents but requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Comparative Analysis of Synthetic Methods
For 4-(diphenylmethyl)piperazine, the acyl chloride method may offer faster reaction times due to the higher electrophilicity of the acyl chloride, though the carbodiimide route provides better functional group tolerance for acid-sensitive substrates.
Optimization Strategies for Steric Hindrance Mitigation
The diphenylmethyl group introduces significant steric hindrance, potentially reducing acylation efficiency. To address this:
- Elevated Temperatures : Heating to 40–50°C during the carbodiimide-mediated reaction accelerates nucleophilic attack, as observed in hindered piperazine acylations.
- Polar Aprotic Solvents : DMF enhances solubility of bulky intermediates, improving reaction homogeneity.
- Catalytic DMAP : Adding 4-dimethylaminopyridine (5 mol%) in the acyl chloride method stabilizes the tetrahedral intermediate, increasing yields.
Purification and Characterization
Recrystallization Conditions
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) :
- δ 8.85 (d, J = 2.0 Hz, 2H, Ar-H ortho to NO₂).
- δ 8.45 (t, J = 2.0 Hz, 1H, Ar-H para to NO₂).
- δ 4.15 (s, 2H, NCH₂CPh₂).
- δ 3.60–3.20 (m, 8H, piperazine-H).
- δ 7.35–7.15 (m, 10H, diphenylmethyl-H).
- IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).
Challenges and Alternative Approaches
- Byproduct Formation : Steric hindrance may lead to N-acylation at both piperazine nitrogens. Monitoring via TLC (SiO₂, EtOAc/hexanes 1:1) is critical.
- Low Yields : If recrystallization fails, flash chromatography (SiO₂, gradient elution with 10–30% EtOAc in hexanes) resolves unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound has shown potential antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. In studies, derivatives of similar structures exhibited minimum inhibitory concentrations (MIC) comparable to standard treatments like ethambutol .
- A series of synthesized piperazine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis H37Rv, with some compounds showing MIC values as low as 0.78 µg/mL .
-
CNS Disorders
- Compounds with similar piperazine structures have been investigated for their neuropharmacological effects, particularly in the treatment of anxiety and depression. The modulation of neurotransmitter systems suggests potential efficacy in managing mood disorders .
- The compound may also influence the endocannabinoid system, making it a candidate for treating conditions related to anxiety and stress.
-
Metabolic Disorders
- Research indicates that piperazine derivatives can act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, type 2 diabetes, and obesity. This inhibition can lead to improved metabolic profiles in treated subjects .
- The therapeutic potential extends to cardiovascular diseases associated with metabolic disorders due to the compound's ability to modulate lipid metabolism and insulin sensitivity .
Study 1: Antitubercular Activity
A study focused on the synthesis of piperazine-benzofuran integrated dinitrobenzenesulfonamide derivatives reported promising results against Mycobacterium tuberculosis. The newly synthesized compounds exhibited MIC values significantly lower than those of existing treatments, indicating their potential as effective antitubercular agents .
Study 2: Neuropharmacological Effects
Research on similar piperazine derivatives revealed their ability to act as antagonists at cannabinoid receptors, suggesting applications in treating obesity and anxiety disorders. These findings were supported by binding affinity studies that demonstrated significant interactions with the endocannabinoid system.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Table 1: Structural and Electronic Comparison
Key Observations :
- Electron-Withdrawing vs.
Table 2: Pharmacological Comparisons
Key Observations :
- HIV-1 RT Inhibition : The target compound’s nitro groups may mimic the indole moiety in BHAPs (e.g., delavirdine), forming critical hydrogen bonds with the RT active site .
- Dopamine Receptor Binding : Smaller substituents (e.g., methoxyphenyl) improve binding to dopamine receptors, while bulky groups like diphenylmethyl may reduce affinity .
Key Observations :
- Purification Challenges : Bulky diphenylmethyl groups in the target compound may necessitate advanced chromatographic techniques (e.g., reverse-phase HPLC) compared to simpler analogues .
Biological Activity
1-(3,5-Dinitrobenzoyl)-4-(diphenylmethyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships associated with this compound.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a 3,5-dinitrobenzoyl group and a diphenylmethyl moiety. The synthesis typically involves a multi-step process that can include carbodiimide-mediated condensation reactions to form the desired product from appropriate precursors.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties. Below are key findings from recent research:
Antimicrobial Activity
- Inhibition of Mycobacterium tuberculosis : Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on Mycobacterium tuberculosis (Mtb). For instance, related piperazine derivatives showed minimum inhibitory concentration (MIC) values as low as 11.53 μM against Mtb H37Rv .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related piperazine derivative | 11.53 | Mtb H37Rv |
Anticancer Activity
- Mechanism of Action : The anticancer properties of this compound may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation. Studies indicate that piperazine derivatives can disrupt essential cellular processes leading to cancer cell death .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Research indicates that:
- Lipophilicity : Increased lipophilicity often correlates with enhanced antimicrobial activity. Compounds with bulky lipophilic groups have shown improved efficacy against slow-growing pathogens like Mtb .
- Functional Group Modifications : Variations in substituents on the piperazine ring can significantly affect the compound's biological profile. For example, modifications that enhance interaction with target enzymes or receptors can improve therapeutic potential .
Case Studies
Several case studies have explored the biological efficacy of similar compounds:
- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against various bacterial strains. The study found that specific substitutions led to enhanced antibacterial properties, suggesting potential for further development into therapeutic agents .
- Anticancer Screening : In vitro studies have shown that certain derivatives can inhibit cancer cell lines effectively while exhibiting low toxicity towards normal cells. This selective action is crucial for developing safer anticancer therapies .
Q & A
Q. What are the recommended methods for synthesizing 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Reacting 3,5-dinitrobenzoyl chloride with a pre-synthesized diphenylmethylpiperazine intermediate under inert conditions.
- Solvent Selection : Ethanol or dimethyl sulfoxide (DMSO) are preferred for solubility and stability .
- Catalysts : Use of mild bases (e.g., triethylamine) to neutralize HCl byproducts during acylation .
- Temperature Control : Maintain 0–5°C during acyl chloride addition to avoid side reactions; room temperature for subsequent steps .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. Optimization Table :
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Ethanol/DMSO | |
| Catalyst | Triethylamine | |
| Reaction Temperature | 0–5°C (initial step) | |
| Purification Method | HPLC or recrystallization |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperazine ring integrity. For example, δ 8.5–9.0 ppm (aromatic protons from dinitrobenzoyl) and δ 3.5–4.5 ppm (piperazine CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₆H₂₂N₄O₅: 470.16) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (if single crystals are obtainable) .
- HPLC : Monitor purity using a C18 column with acetonitrile/water gradients .
Q. How can researchers determine the solubility profile and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method in solvents like DMSO (for stock solutions), ethanol, or phosphate-buffered saline (PBS) at physiological pH. Measure saturation concentration via UV-Vis spectroscopy .
- Stability Studies :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Light Sensitivity : Store aliquots under UV/visible light and track changes over 7 days .
Advanced Research Questions
Q. What computational modeling approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro groups for nucleophilic attack) .
- Molecular Dynamics (MD) Simulations : Simulate binding to dopamine receptors (if applicable) using software like GROMACS. Focus on piperazine-dopamine D3 receptor interactions .
- Docking Studies (AutoDock Vina) : Screen against kinase or GPCR targets; prioritize poses with hydrogen bonds between the dinitrobenzoyl group and catalytic residues .
Q. How can contradictory data regarding the biological activity of derivatives be systematically resolved?
- Methodological Answer :
- Cross-Validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across independent labs .
- Orthogonal Assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and cellular viability assays .
- Structural-Activity Relationship (SAR) Analysis : Test analogs with modified substituents (e.g., replacing dinitro with cyano groups) to isolate contributing factors .
Q. What strategies are effective in modifying the 3,5-dinitrobenzoyl group to enhance selectivity in receptor-binding studies without compromising stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute nitro groups with trifluoromethyl (-CF₃) to maintain electron-withdrawing effects while improving metabolic stability .
- Pro-drug Design : Mask nitro groups as amine-protected derivatives (e.g., Boc-protected) to reduce off-target reactivity .
- Selectivity Screening : Use radioligand binding assays against related receptors (e.g., dopamine D2 vs. D3) to quantify subtype specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
